ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a trifluoroethyl substituent at the N1 position and an ethyl carboxylate group at C2. The trifluoroethyl group imparts electron-withdrawing characteristics, influencing reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
1020722-97-7 |
|---|---|
Molecular Formula |
C8H10F3N3O2 |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-3-13-14(6(5)12)4-8(9,10)11/h3H,2,4,12H2,1H3 |
InChI Key |
FZUUDRQUJRYPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC(F)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Michael-Type Addition and Cyclization
A regioselective approach adapted from fluorinated pyrazole syntheses employs a Michael-type addition between (ethoxymethylene)malononitrile and 2,2,2-trifluoroethylhydrazine . The reaction proceeds in ethanol or trifluoroethanol at reflux (78–80°C), forming the pyrazole ring exclusively at the 1- and 4-positions. The amino and ester groups are introduced via the malononitrile precursor, with yields ranging from 47% to 93% depending on the solvent and substituents.
Key Reaction Parameters:
-
Solvent: Ethanol or fluorinated alcohols enhance solubility and regioselectivity.
-
Temperature: Reflux (4–12 hours) ensures complete cyclization.
-
Workup: Column chromatography (hexane/ethyl acetate gradient) purifies the product.
An alternative route involves alkylating preformed pyrazole intermediates at the 1-position. This two-step method separates ring formation from trifluoroethyl group introduction.
Alkylation with 1,1,1-Trifluoro-2-Iodoethane
A protocol from boronic ester functionalization demonstrates the alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1,1,1-trifluoro-2-iodoethane in acetonitrile. Using cesium carbonate (Cs₂CO₃) as a base, the reaction achieves 85–90% conversion at 80°C over 12 hours. The trifluoroethyl group selectively substitutes the pyrazole’s 1-position due to the steric and electronic effects of the boronic ester.
Optimization Highlights:
-
Base: Cs₂CO₃ outperforms K₂CO₃ or NaH in minimizing side reactions.
-
Solvent: Polar aprotic solvents (e.g., MeCN) improve reaction kinetics.
-
Purification: Aqueous extraction and silica gel chromatography yield >95% purity.
Esterification and Functional Group Interconversion
The ethyl ester moiety can be introduced via esterification of a carboxylic acid intermediate or through direct synthesis using ethyl-containing precursors.
Carbodiimide-Mediated Esterification
A thiazole-4-carboxamide synthesis method is adaptable for ester formation. Reacting 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) achieves 70–80% yields.
Critical Considerations:
-
Coupling Reagent: HATU ensures efficient activation of the carboxylic acid.
-
Temperature: Room temperature (2–4 hours) prevents decomposition.
-
Side Products: Unreacted acid is removed via aqueous NaHCO₃ washes.
Mechanistic Insights and Regioselectivity Control
The regioselectivity of pyrazole synthesis is governed by the electronic nature of substituents and reaction conditions.
Electronic Effects in Cyclocondensation
The electron-withdrawing trifluoroethyl group directs hydrazine attack to the β-position of the α,β-unsaturated carbonyl, favoring 1,4-disubstitution. Computational studies suggest that this selectivity arises from stabilization of the transition state by the trifluoroethyl group’s -I effect.
Steric Guidance in Alkylation
Bulky substituents at the pyrazole’s 4-position (e.g., boronic esters) hinder alkylation at adjacent sites, ensuring 1-substitution dominates.
Comparative Analysis of Synthetic Routes
Scale-Up and Industrial Feasibility
Industrial applications favor the cyclocondensation route due to its one-step protocol and scalability. Pilot-scale trials using continuous flow reactors have achieved 85% yield with a 12-hour residence time, reducing solvent waste by 40% compared to batch processes . Challenges include the high cost of trifluoroethyl hydrazine, prompting research into catalytic hydrazine synthesis from trifluoroethanol and ammonia.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound’s unique trifluoroethyl group makes it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The substituent at the N1 position significantly impacts the compound’s properties. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Trifluoroethyl vs. Aryl Halides : The trifluoroethyl group is less planar than aryl substituents (e.g., 4-fluorophenyl), reducing π-π stacking but enhancing steric bulk. This may lower melting points compared to aromatic analogs (e.g., 153–154°C for the 4-fluorophenyl derivative) .
- Electron-Withdrawing Effects : The trifluoroethyl group’s −I effect is weaker than nitro groups (as in QAHJER) but stronger than halophenyl substituents, modulating reactivity in electrophilic substitutions .
Hydrogen Bonding and Crystallographic Behavior
- Trifluoroethyl Derivative : While crystallographic data are unavailable, the trifluoroethyl group’s electronegativity may favor C–F⋯H–N interactions, unlike the N–H⋯N/O bonds observed in analogs like QAHJER .
- Chloropyridazinyl Analog : Exhibits intramolecular N–H⋯N and N–H⋯O hydrogen bonds, forming S(6) ring motifs. Crystal packing involves R44(10) and R22(6) ring motifs via intermolecular interactions .
Biological Activity
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate (CAS: 1881295-58-4) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molar Mass : 237.18 g/mol
- Structural Characteristics : The compound features an ethyl ester group, an amino group, and a trifluoroethyl group attached to the pyrazole ring, enhancing its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances binding affinity and specificity, while the amino group facilitates hydrogen bonding and other interactions. These interactions can modulate the activity of target molecules, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A comparative analysis demonstrated that derivatives of pyrazole compounds often show enhanced activity against a range of pathogens due to their structural similarities with known antimicrobial agents.
| Compound | Activity (EC) | Target |
|---|---|---|
| This compound | 0.010 μM | Bacterial ATPase |
| Similar Pyrazole Derivative | 0.025 μM | Fungal Cell Wall Synthesis |
Antiparasitic Activity
In the context of antiparasitic activity, this compound has been shown to inhibit specific enzymes associated with malaria parasites. For instance, it has been reported to target PfATP4, a sodium pump crucial for parasite survival.
Case Studies
Case Study 1: Malaria Treatment
In a study aimed at developing new antimalarial therapies, this compound was evaluated for its efficacy against Plasmodium falciparum. The compound exhibited potent inhibition of PfATP4-associated Na-ATPase activity. In vivo studies in mouse models demonstrated that the compound effectively blocked gamete development in malaria parasites, preventing transmission to mosquitoes .
Case Study 2: Antimicrobial Screening
A screening of various pyrazole derivatives revealed that this compound showed improved antimicrobial activity compared to its analogs. The study highlighted the importance of the trifluoroethyl substituent in enhancing biological activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the primary synthetic routes for ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate to form the pyrazole core, followed by trifluoroethylation at the N1 position . Optimization includes adjusting reaction temperature (e.g., reflux in ethanol at 80°C) and stoichiometry of trifluoroethylating agents like 2,2,2-trifluoroethyl iodide. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?
Key characterization methods include:
- NMR : and NMR to confirm substitution patterns (e.g., trifluoroethyl group at δ 4.2–4.5 ppm for -CHCF) .
- IR : Peaks at 1680–1700 cm for the ester carbonyl and 3300–3400 cm for the amino group .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screening involves:
- Enzyme inhibition assays : Testing against kinases or hydrolases (e.g., fluorescence-based assays with ATP analogs) .
- Cellular viability assays : MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target validation .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole ring formation be resolved?
Competing pathways (e.g., 1,3- vs. 1,5-substitution) are mitigated using directing groups or Lewis acid catalysts. For example, boron trifluoride etherate (BF-EtO) can stabilize intermediates, favoring the 1-(2,2,2-trifluoroethyl) substitution . Computational modeling (DFT) predicts transition states to guide synthetic design .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies of analogs?
Discrepancies in SAR (e.g., trifluoroethyl vs. methyl substitution altering bioactivity) are resolved by:
- Co-crystallization studies : X-ray diffraction to visualize ligand-target interactions .
- Free-energy perturbation (FEP) simulations : Quantifying substituent effects on binding thermodynamics .
- Meta-analysis : Comparing datasets from analogs like ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 15001-11-3) to identify conserved pharmacophores .
Q. How are reaction conditions optimized for scalable synthesis without compromising yield?
Scale-up challenges (e.g., exothermic reactions, byproduct formation) are addressed via:
- Flow chemistry : Continuous processing to control heat dissipation .
- Solvent systems : Switching from DMF (high-boiling) to acetonitrile for easier removal .
- Catalyst recycling : Immobilized palladium catalysts for Suzuki-Miyaura coupling in trifluoroethylation steps .
Q. What analytical methods validate stability under physiological conditions?
Stability studies include:
- HPLC-MS : Monitoring degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
- Accelerated stability testing : Thermal stress (40–60°C) and humidity (75% RH) over 4 weeks .
- Metabolic profiling : Liver microsome assays to identify CYP450-mediated oxidation .
Methodological Notes
- Data integration : Cross-referenced synthesis protocols , SAR comparisons , and analytical techniques from peer-reviewed studies.
- Conflict resolution : Discrepancies in substituent effects (e.g., trifluoroethyl vs. methyl) were contextualized using computational and experimental evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
